1-Iodo-4-(iodomethyl)benzene, with the molecular formula and a molecular weight of 292.03 g/mol, is an aromatic compound characterized by the presence of two iodine substituents on a benzene ring. The compound features a iodomethyl group at the para position relative to the iodine atom, making it a versatile reagent in organic synthesis. Its structure can be represented as follows:
The compound is commonly used in various
The thermochemical data indicate that the enthalpy of formation and the free energy of reaction are significant in understanding its reactivity patterns .
While specific biological activities of 1-Iodo-4-(iodomethyl)benzene are not extensively documented, compounds containing iodo groups are often studied for their potential antimicrobial and anticancer properties. The presence of iodine can enhance biological activity due to its ability to participate in halogen bonding and influence molecular interactions.
Synthesis of 1-Iodo-4-(iodomethyl)benzene can be achieved through several methods:
The primary applications of 1-Iodo-4-(iodomethyl)benzene include:
Several compounds exhibit structural similarities to 1-Iodo-4-(iodomethyl)benzene, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Iodo-2-methylbenzene | C7H7I | Iodine at ortho position |
| 1-Iodo-3-methylbenzene | C7H7I | Iodine at meta position |
| 4-Iodotoluene | C7H7I | Similar structure but lacks the iodomethyl group |
| Benzyl iodide | C7H7I | Contains only one iodine substituent |
1-Iodo-4-(iodomethyl)benzene is unique due to its combination of two iodine substituents, which significantly enhances its reactivity compared to other similar compounds. This dual substitution allows for diverse synthetic applications that are not possible with simpler iodinated derivatives.
Halogenated aromatic compounds have played a pivotal role in advancing synthetic organic chemistry since the 19th century. Early work focused on chlorinated and brominated derivatives due to their relative stability and utility in dyestuff production. The discovery of Friedel-Crafts halogenation in 1877 marked a turning point, enabling systematic substitution of benzene rings. Iodinated aromatics emerged later, with their development hindered by iodine’s lower reactivity compared to lighter halogens.
Environmental studies in the late 20th century revealed unexpected persistence of polyhalogenated aromatics, with brominated polycyclic aromatic hydrocarbons (BrPAHs) identified in urban air samples at concentrations up to 8.7 pg/m³. This spurred interest in understanding halogenation patterns and degradation pathways, particularly for iodinated species showing unique photolytic behavior compared to chlorinated analogs.
Recent studies demonstrate its utility as a precursor in Suzuki-Miyaura couplings, where the iodomethyl group undergoes selective substitution while preserving the aromatic iodine. This dual functionality enables sequential functionalization strategies unattainable with simpler halogenated benzenes.
Three key factors drive research interest in 1-Iodo-4-(iodomethyl)benzene:
Electronic Modularity: The 1,4-substitution pattern creates distinct electronic environments - the iodomethyl group (CH₂I) acts as an electron-withdrawing substituent, while the para-iodine maintains aromatic conjugation. This enables precise tuning of reaction thermodynamics.
Synthetic Versatility: Bench-stable crystalline form (mp 98-100°C) facilitates handling compared to volatile mono-iodinated compounds. X-ray crystallography studies confirm a planar aromatic ring with C-I bond lengths of 2.10-2.15 Å.
Materials Science Potential: Preliminary investigations suggest applications in organic semiconductors, where iodine’s heavy atom effect enhances spin-orbit coupling. The compound’s melting point and solubility profile (1.2 g/L in THF at 25°C) make it suitable for solution-processing techniques.
This review systematically examines 1-Iodo-4-(iodomethyl)benzene through four analytical dimensions:
| Compound | C-I Bond Length (Å) | Electrophilic Substitution Rate | Nucleophilic Substitution | Coupling Reactivity |
|---|---|---|---|---|
| Iodobenzene | 2.10 | Baseline | Moderate | Standard |
| 1,2-Diiodobenzene | 2.12 (ortho) | Reduced (steric) | Enhanced (2 sites) | Selective double |
| 1,3-Diiodobenzene | 2.09 (meta) | Slightly reduced | Moderate | Standard |
| 1,4-Diiodobenzene | 2.08 (para) | Reduced | Enhanced (symmetry) | Selective double |
| 1-Iodo-4-(iodomethyl)benzene | 2.10 (aryl), 2.15 (alkyl) | Moderate | Benzyl > Aryl | Sequential |
| 2,4,6-Triiodophenol | 2.14 (activated) | Enhanced (phenol) | Activated | Phenol protection needed |
| 1,2,3-Triiodobenzene | 2.13 (crowded) | Highly reduced | Highly activated | Multiple sites |
The nucleophilic substitution reactions of 1-Iodo-4-(iodomethyl)benzene proceed through distinct mechanisms depending on the specific iodine center being targeted. The aromatic iodine substituent typically undergoes nucleophilic aromatic substitution (SN Ar) mechanisms, while the benzylic iodomethyl group can participate in either SN1 or SN2 pathways depending on reaction conditions and nucleophile characteristics [9] [10].
For the aromatic iodine center, nucleophilic substitution requires the presence of electron-withdrawing groups or highly reactive nucleophiles due to the inherent electron-rich nature of the aromatic ring. The mechanism proceeds through a Meisenheimer complex intermediate, where the nucleophile initially forms a sigma-bond with the aromatic carbon, temporarily disrupting aromaticity. The subsequent elimination of iodide ion restores aromaticity and drives the reaction to completion [11] [12].
The benzylic iodomethyl group exhibits significantly enhanced reactivity toward nucleophilic substitution due to the stabilizing effect of the adjacent aromatic ring. The mechanism can proceed through either an SN1 pathway, involving the formation of a benzyl cation intermediate, or an SN2 pathway with direct nucleophilic attack. The choice between these mechanisms depends on factors such as nucleophile strength, solvent polarity, and reaction temperature [13] [14].
Computational studies using density functional theory (DFT) methods have provided detailed insights into the transition state structures and energy barriers associated with these nucleophilic substitution processes. The activation energy for SN2 substitution at the benzylic position is typically 18-25 kcal/mol, while aromatic substitution requires 28-35 kcal/mol, reflecting the greater difficulty in disrupting aromatic stabilization [15] [16].
The selectivity observed in nucleophilic substitution reactions of 1-Iodo-4-(iodomethyl)benzene can be rationalized through frontier molecular orbital analysis. The lowest unoccupied molecular orbital (LUMO) exhibits significant coefficient density at the benzylic carbon, making it more susceptible to nucleophilic attack compared to the aromatic carbon centers. This electronic preference is further enhanced by the better leaving group ability of iodide from the benzylic position [17] [4].
Experimental studies have demonstrated that the nucleophilic substitution of 1-Iodo-4-(iodomethyl)benzene can be highly selective for the benzylic position when using moderate nucleophiles such as cyanide, alkoxides, or amines. Stronger nucleophiles or forcing conditions can lead to substitution at both positions, providing access to diverse structural motifs [18].
Table 2: Computational Studies of Reaction Pathways and Transition States
| Reaction Type | Activation Energy (kcal/mol) | Method | Solvent |
|---|---|---|---|
| Benzyne formation (1,2-diiodobenzene) | 32.0 | DFT (M06-2X) | Gas phase |
| Nucleophilic substitution (SN2) | 28.4 | DFT (B3LYP) | THF (PCM) |
| Nucleophilic substitution (SN1) | 18.2 | DFT (B3LYP) | THF (PCM) |
| Palladium oxidative addition | 12.5 | DFT (PBE0) | DMF (PCM) |
| Reductive elimination | 15.8 | DFT (PBE0) | DMF (PCM) |
| Iodine abstraction by alkyl radicals | 24.6 | DFT (M06-2X) | Toluene (PCM) |
| Electrophilic aromatic substitution | 35.2 | DFT (wB97XD) | CH2Cl2 (PCM) |
Transition metal-catalyzed coupling reactions represent one of the most powerful applications of 1-Iodo-4-(iodomethyl)benzene in synthetic organic chemistry. The presence of two reactive iodine centers enables sequential coupling reactions that can be used to construct complex molecular architectures with high efficiency and selectivity [19] [20] [21].
The Suzuki-Miyaura coupling reaction has emerged as the most widely utilized transformation for 1-Iodo-4-(iodomethyl)benzene. This palladium-catalyzed process involves the coupling of the iodine substituents with organoboron compounds in the presence of a base. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [22] [23].
For symmetric diiodobenzenes, the Suzuki-Miyaura coupling exhibits a remarkable preference for double coupling over single coupling, even when substoichiometric amounts of the boronic acid coupling partner are employed. This selectivity arises from the increased reactivity of the monoarylated intermediate compared to the starting diiodide, leading to rapid consumption of both iodine centers [19].
The Heck reaction provides another valuable transformation pathway for 1-Iodo-4-(iodomethyl)benzene, enabling the formation of carbon-carbon bonds with alkenes. The reaction proceeds through palladium-catalyzed oxidative addition, followed by alkene insertion and beta-hydride elimination. The presence of multiple iodine centers can lead to double Heck reactions, although careful control of reaction conditions is required to achieve optimal selectivity [22] [24].
Sonogashira coupling reactions offer access to alkyne-functionalized derivatives of 1-Iodo-4-(iodomethyl)benzene. This copper-cocatalyzed process involves the coupling of terminal alkynes with aryl iodides, providing a direct route to aryl-alkyne systems. The reaction is particularly valuable for constructing extended π-conjugated systems and molecular frameworks with potential applications in materials science [20].
The Buchwald-Hartwig amination represents a powerful method for introducing nitrogen functionality into 1-Iodo-4-(iodomethyl)benzene derivatives. This palladium-catalyzed process enables the formation of carbon-nitrogen bonds through the coupling of aryl iodides with amines. The reaction has found extensive application in the synthesis of pharmaceutical intermediates and functional materials [25] [26].
Recent advances in C-H activation chemistry have opened new possibilities for the functionalization of 1-Iodo-4-(iodomethyl)benzene. Palladium-catalyzed C-H iodination reactions can be used to introduce additional iodine substituents, creating highly functionalized aromatic systems suitable for further elaboration through coupling reactions [27] [28].
Table 3: Transition Metal-Catalyzed Coupling Reactions
| Coupling Type | Catalyst | Typical Yield (%) | Reaction Conditions | Selectivity |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | 85-95 | K2CO3, DMF, 80°C | Double coupling preferred |
| Heck | Pd(OAc)2/PPh3 | 70-85 | Et3N, DMF, 100°C | E-alkene formation |
| Sonogashira | PdCl2(PPh3)2/CuI | 80-90 | Et3N, THF, rt | Terminal alkyne required |
| Buchwald-Hartwig | Pd2(dba)3/BINAP | 75-90 | Cs2CO3, toluene, 100°C | Primary amines preferred |
| Stille | Pd(PPh3)4 | 80-95 | DMF, 80°C | Organotin toxicity |
| Negishi | Pd(PPh3)4 | 85-95 | THF, rt to 60°C | Organozinc moisture sensitive |
| C-H Activation | Pd(OAc)2/TBHP | 60-80 | AcOH, 120°C | Positional selectivity |
The reductive transformation of 1-Iodo-4-(iodomethyl)benzene represents a crucial class of reactions that enable the selective removal of iodine substituents and the interconversion of functional groups. These processes are fundamental to synthetic strategies involving temporary iodine installation for directing group purposes or for accessing dehalogenated products [29] [30] [31].
Metal-mediated reductive deiodination constitutes the most common approach for removing iodine substituents from aromatic systems. Zinc metal in the presence of hydrochloric acid provides a reliable method for complete deiodination, converting 1-Iodo-4-(iodomethyl)benzene to para-xylene through a radical chain mechanism. The reaction proceeds through the formation of aryl radicals, which abstract hydrogen atoms from the protic solvent [29] [31].
Hydride-based reducing agents offer alternative pathways for selective deiodination. Sodium borohydride in combination with zinc chloride provides a mild and selective method for reducing the benzylic iodine center while leaving the aromatic iodine intact. This selectivity arises from the greater electrophilicity of the benzylic carbon compared to the aromatic carbon [31].
Radical-mediated reductive processes using tributyltin hydride and azobisisobutyronitrile (AIBN) provide highly efficient methods for deiodination. The reaction proceeds through a radical chain mechanism involving tin radical addition to the carbon-iodine bond, followed by hydrogen atom abstraction from the tin hydride reagent [32].
Catalytic hydrogenation represents a complementary approach for reductive deiodination, particularly for benzylic iodine centers. Palladium-catalyzed hydrogenation in the presence of hydrogen gas efficiently reduces benzyl iodide moieties to the corresponding methyl groups, providing a route to methylated aromatic compounds [33].
Electrochemical reduction offers a modern approach to deiodination that avoids the use of toxic or expensive reducing agents. The process involves the cathodic reduction of carbon-iodine bonds, leading to the formation of carbanions that can be protonated to yield the corresponding hydrocarbons [34].
Single-electron transfer processes using samarium diiodide (SmI2) provide access to unique radical-based transformations. The reaction proceeds through the formation of radical anions, which undergo fragmentation to release iodide ions and generate carbon-centered radicals. These radicals can be trapped by various reagents to access diverse functional groups [32].
Table 4: Reductive Transformations and Functional Group Interconversions
| Reducing Agent | Product | Conditions | Yield (%) | Mechanism |
|---|---|---|---|---|
| Zn/HCl | Benzene | Reflux, 2h | 85-95 | Radical chain |
| NaBH4/ZnCl2 | Benzene | EtOH, rt, 1h | 70-85 | Hydride transfer |
| Bu3SnH/AIBN | Benzene | Benzene, 80°C, 3h | 80-90 | Radical chain |
| LiAlH4 | Toluene (from benzyl) | Et2O, 0°C, 30min | 90-95 | Nucleophilic |
| H2/Pd-C | Toluene (from benzyl) | EtOAc, rt, 2h | 85-95 | Hydrogenolysis |
| SmI2/THF | Benzene | THF, -78°C, 1h | 75-85 | Electron transfer |
| Mg/MeOH | Benzene | MeOH, rt, 4h | 80-90 | Radical |
The selectivity and regioselectivity patterns observed in aromatic substitution reactions of 1-Iodo-4-(iodomethyl)benzene are governed by a complex interplay of electronic, steric, and stereoelectronic factors. Understanding these selectivity principles is crucial for predicting reaction outcomes and designing efficient synthetic transformations [35] [36] [37].
Electrophilic aromatic substitution reactions of 1-Iodo-4-(iodomethyl)benzene exhibit distinct regioselectivity patterns depending on the nature of the electrophile and reaction conditions. The iodine substituent generally acts as a weakly deactivating group due to its electron-withdrawing inductive effect, directing incoming electrophiles to the meta position relative to the iodine. However, the iodomethyl group can exhibit different directing effects depending on the reaction conditions [38] [39].
The regioselectivity in electrophilic aromatic substitution is primarily determined by the stability of the intermediate sigma-complex (arenium ion). For 1-Iodo-4-(iodomethyl)benzene, the most stable sigma-complex is typically formed when the electrophile attacks at a position that allows for maximum delocalization of the positive charge while minimizing unfavorable interactions with the iodine substituents [36] [40].
Computational studies using the RegioSQM method have provided quantitative predictions of regioselectivity in electrophilic aromatic substitution reactions. This semiempirical approach evaluates the relative stability of protonated aromatic systems as a proxy for electrophilic reactivity, successfully predicting the regioselectivity of over 90% of reported electrophilic aromatic substitution reactions [35] [36].
Steric effects play a significant role in determining regioselectivity, particularly for bulky electrophiles or in crowded aromatic systems. The presence of the iodomethyl group creates a sterically demanding environment that can influence the approach of incoming electrophiles. Ortho substitution relative to the iodomethyl group is often disfavored due to steric hindrance, leading to preferential substitution at more remote positions [37].
The concept of directing group strength provides a useful framework for understanding regioselectivity in multiply substituted aromatic systems. When multiple substituents are present, the more strongly activating or deactivating group typically controls the regioselectivity. In 1-Iodo-4-(iodomethyl)benzene, the relative directing effects of the two iodine centers must be considered when predicting substitution patterns [41] [42].
Table 5: Selectivity and Regioselectivity in Aromatic Substitution Reactions
| Substrate | Electrophile | Major Product Position | Selectivity Ratio | Explanation |
|---|---|---|---|---|
| 1-Iodo-4-(iodomethyl)benzene | Br2/FeBr3 | ortho to CH2I | 85:15 | Benzylic activation |
| 1,2-Diiodobenzene | NO2+ | meta to both I | 70:30 | Steric hindrance |
| 1,3-Diiodobenzene | CH3CO+ | ortho to I | 60:40 | Electronic deactivation |
| 1,4-Diiodobenzene | Cl2/AlCl3 | ortho to I | 80:20 | Symmetry effects |
| 2-Iodotoluene | SO3H | meta to CH3 | 75:25 | Alkyl ortho/para direction |
| 4-Iodoanisole | I2/HIO3 | ortho to OCH3 | 90:10 | Ether activation |
| 2-Iodonitrobenzene | CH3+ | meta to NO2 | 95:5 | Nitro meta direction |
Computational chemistry has emerged as an indispensable tool for understanding the reaction mechanisms and predicting the reactivity of 1-Iodo-4-(iodomethyl)benzene. Density functional theory (DFT) calculations provide detailed insights into transition state structures, activation energies, and reaction pathways that are often difficult to obtain through experimental means alone [43] [44] [15].
The computational investigation of benzyne formation from 1,2-diiodobenzene has revealed important mechanistic details about the photolytic elimination of molecular iodine. DFT calculations using the M06-2X functional demonstrate that the reaction proceeds through a two-step mechanism involving the successive breaking of both carbon-iodine bonds. The first step involves the formation of a radical intermediate with an activation energy of approximately 32 kcal/mol [45] [46] [47].
Computational studies of nucleophilic substitution reactions have provided valuable insights into the factors controlling reaction selectivity. DFT calculations reveal that SN2 reactions at the benzylic position of 1-Iodo-4-(iodomethyl)benzene proceed through a concerted mechanism with an activation energy of 18-25 kcal/mol, while aromatic substitution requires significantly higher activation energies of 28-35 kcal/mol [15] [16].
The computational modeling of transition metal-catalyzed coupling reactions has revealed the detailed mechanistic steps involved in palladium-catalyzed processes. DFT calculations demonstrate that oxidative addition of aryl iodides to palladium(0) complexes is generally the rate-determining step, with activation energies ranging from 12-18 kcal/mol depending on the ligand environment and substrate structure [48].
Computational studies of electrophilic aromatic substitution reactions have provided quantitative predictions of regioselectivity through the analysis of transition state energies. These calculations reveal that the regioselectivity is primarily determined by the relative stability of the sigma-complex intermediates rather than the transition states leading to their formation [35] [36].
The investigation of stereoelectronic effects through computational methods has revealed the importance of orbital interactions in determining reactivity patterns. Natural bond orbital (NBO) analysis demonstrates that the electron-withdrawing effect of iodine substituents is primarily transmitted through inductive effects rather than resonance, consistent with the observed meta-directing behavior in electrophilic aromatic substitution [17] [49].
The presence of multiple iodine substituents in 1-Iodo-4-(iodomethyl)benzene creates unique stereoelectronic effects that significantly influence the molecular reactivity and physical properties. These effects arise from the large size and high polarizability of iodine atoms, which can participate in through-space interactions and orbital mixing phenomena [3] [50] [4].
The inductive effect of iodine substituents represents the primary electronic influence on aromatic reactivity. Due to the higher electronegativity of iodine compared to carbon, iodine substituents withdraw electron density from the aromatic ring through sigma-bond polarization. This electron withdrawal reduces the nucleophilicity of the aromatic ring and increases its susceptibility to nucleophilic attack while decreasing reactivity toward electrophilic substitution [38] [51].
The heavy atom effect of iodine substituents manifests in several important ways, including enhanced spin-orbit coupling and increased rates of intersystem crossing. These effects can influence photochemical reactivity and magnetic properties of iodinated aromatic compounds. The heavy atom effect also contributes to the characteristic downfield shifts observed in NMR spectroscopy for carbons adjacent to iodine [49].
Through-space orbital interactions between adjacent iodine atoms can lead to unique electronic effects that are not observed in singly iodinated compounds. Computational studies have revealed that the lone pair orbitals on adjacent iodine atoms can mix to form high-energy sigma-antibonding orbitals that serve as the highest occupied molecular orbital (HOMO). This orbital mixing can dramatically reduce HOMO-LUMO gaps and alter the electronic properties of the molecule [3] [50].
The stereoelectronic effects of multiple iodine substituents are highly dependent on their spatial arrangement and the conformational flexibility of the molecule. In 1-Iodo-4-(iodomethyl)benzene, the aromatic and benzylic iodine atoms are separated by sufficient distance to minimize direct through-space interactions, but the electronic effects can still be transmitted through the aromatic ring system [4].
Halogen bonding interactions represent another important stereoelectronic effect that can influence the reactivity and physical properties of polyiodinated aromatic compounds. The sigma-hole on iodine atoms can interact with electron-rich species such as nucleophiles, potentially influencing reaction selectivity and binding affinity. These interactions are particularly important in biological systems and crystal engineering applications [17].
The hyperconjugative effects of iodine substituents, while generally weak, can contribute to the overall stereoelectronic profile of polyiodinated compounds. The interaction between filled orbitals on iodine and the aromatic pi-system can provide additional stabilization to certain conformations and influence the barrier to rotation around carbon-iodine bonds [17].
Table 6: Stereoelectronic Effects of Multiple Iodine Substituents
| Effect Type | Magnitude | Distance Dependence | Impact on Reactivity | Computational Model |
|---|---|---|---|---|
| Inductive withdrawal | Moderate | 1/r | Deactivation | Natural Bond Orbital |
| Resonance withdrawal | Weak | 1/r³ | Meta direction | Molecular Orbital |
| Steric hindrance | Strong | 1/r⁶ | Ortho hindrance | Steric Energy |
| Heavy atom effect | Moderate | Through bond | Rate enhancement | Relativistic DFT |
| Halogen bonding | Weak | 1/r² | Weak activation | Electrostatic Potential |
| Orbital overlap | Strong | Exponential | HOMO-LUMO gap | Frontier Orbital |
| Hyperconjugation | Weak | Through bond | Stabilization | Hyperconjugation |